molecular formula C17H20N2O2S B076312 Dioxopromethazine CAS No. 13754-56-8

Dioxopromethazine

Cat. No.: B076312
CAS No.: 13754-56-8
M. Wt: 316.4 g/mol
InChI Key: FDXKCOBAFGSMDJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dioxopromethazine, a neuroleptic or antipsychotic drug, primarily targets dopamine D2 receptors and serotonin receptors , particularly 5-HT2A and 5-HT2C subtypes . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

Unlike traditional antipsychotics that primarily antagonize dopamine receptors, this compound operates through a dual-modulatory system . This dual-receptor interaction is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder .

Biochemical Pathways

This compound has been found to modulate glutamate neurotransmission , which is increasingly recognized as a crucial pathway in the pathology of various neuropsychiatric disorders . By regulating glutamate levels, this compound may help in normalizing synaptic transmission and reducing neurotoxicity .

Pharmacokinetics

This compound is typically administered orally in tablet form . The onset of action for this compound is relatively swift, with patients often reporting noticeable effects within one to two hours post-administration . Its half-life ranges from 20 to 30 hours, allowing for convenient once-daily dosing . This long half-life is advantageous as it helps maintain stable plasma levels of the drug, thereby reducing the risk of fluctuations that could lead to a resurgence of symptoms or increased side effects .

Result of Action

The dual-receptor interaction of this compound contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder . Its serotonin receptor affinity also implicates potential benefits for treating depression, particularly cases that have been resistant to standard selective serotonin reuptake inhibitors (SSRIs) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the interaction of this compound with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) has been investigated . It was shown that this compound has quite a strong ability to quench the fluorescence launching from BSA by reacting with it and forming a certain kind of new compound . This suggests that the biological environment can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Dioxopromethazine interacts with various biomolecules, including enzymes and proteins. It has been shown to have a strong ability to quench the intrinsic fluorescence of bovine serum albumin (BSA) by reacting with it and forming a certain kind of new compound . This interaction was investigated using a fluorescence quenching method .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to quench the fluorescence launching from BSA, indicating a strong interaction with this protein . This interaction could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with various biomolecules. It has a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism . This suggests that this compound may bind to BSA, inhibiting its normal function and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to have a strong ability to quench the fluorescence launching from BSA, indicating a strong interaction with this protein

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to modulate glutamate neurotransmission, which is increasingly recognized as a crucial pathway in the pathology of various neuropsychiatric disorders . By regulating glutamate levels, this compound may help in normalizing synaptic transmission and reducing neurotoxicity .

Transport and Distribution

It is known that this compound has a strong ability to quench the intrinsic fluorescence of BSA, suggesting that it may interact with this protein and potentially influence its localization or accumulation .

Subcellular Localization

It is known that this compound has a strong ability to quench the intrinsic fluorescence of BSA, suggesting that it may interact with this protein and potentially influence its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine typically involves the oxidation of promethazine. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929821
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13582-96-2, 13754-56-8, 13582-97-3
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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